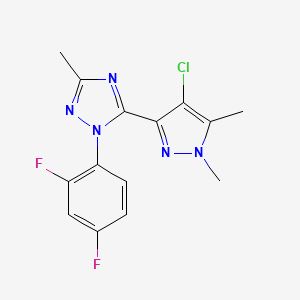
5-(4-Chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be used to introduce the chloro and methyl groups onto the pyrazole ring.
Formation of the triazole ring: The triazole ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Coupling of the pyrazole and triazole rings: The final step involves coupling the pyrazole and triazole rings under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes for large-scale production. This includes the use of continuous flow reactors, optimization of reaction conditions to maximize yield and purity, and implementation of cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups may yield alcohols or ketones, while nucleophilic substitution of the chloro group may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(4-Chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, triazole compounds are known for their use as antifungal agents. This compound may be explored for its potential as a pharmaceutical agent, particularly in the treatment of fungal infections.
Industry
In industry, triazole derivatives are used in the production of agrochemicals, such as herbicides and fungicides. This compound may have applications in the development of new agricultural products.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole depends on its specific application. In the context of its potential biological activity, it may interact with specific enzymes or receptors, inhibiting their function and leading to the desired therapeutic effect. For example, as an antifungal agent, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: A well-known triazole antifungal agent.
Itraconazole: Another triazole antifungal with a broad spectrum of activity.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
Comparison
Compared to these similar compounds, 5-(4-Chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole may offer unique advantages in terms of its chemical stability, spectrum of activity, or pharmacokinetic properties. Further research is needed to fully understand its potential and how it compares to existing triazole compounds.
Propiedades
IUPAC Name |
5-(4-chloro-1,5-dimethylpyrazol-3-yl)-1-(2,4-difluorophenyl)-3-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2N5/c1-7-12(15)13(20-21(7)3)14-18-8(2)19-22(14)11-5-4-9(16)6-10(11)17/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHOTSAOVMUOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NC(=NN2C3=C(C=C(C=C3)F)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone](/img/structure/B5644338.png)
![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone](/img/structure/B5644346.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644349.png)
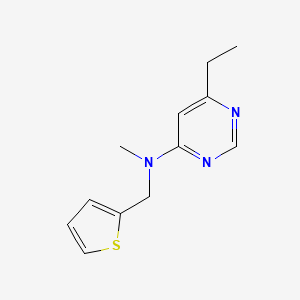
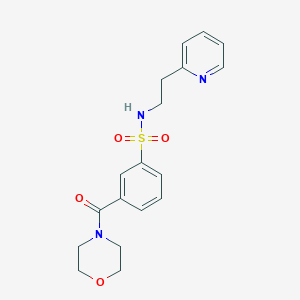

![5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5644380.png)
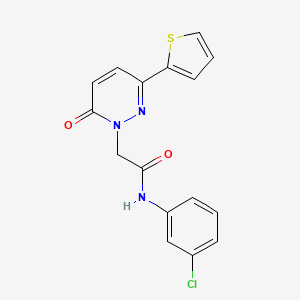
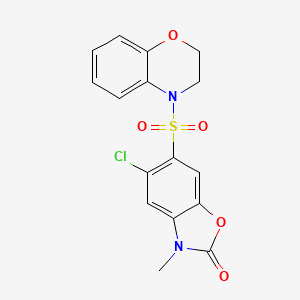
![2-methyl-9-[(2-methyl-5-pyrimidinyl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644397.png)
![4-[1-(4-fluorobenzyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5644404.png)
![N-[3-(methylthio)phenyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5644427.png)
![N-1,3-benzodioxol-5-yl-8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5644429.png)
![2-(2-isobutoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5644434.png)
